molecular formula C18H15NO2 B1231550 Kurasoin B

Kurasoin B

Cat. No. B1231550
M. Wt: 277.3 g/mol
InChI Key: AWNMAACWZSNOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kurasoin B is a natural product found in Paecilomyces with data available.

Scientific Research Applications

Structure Elucidation and Synthesis

Kurasoin B is identified as a protein farnesyltransferase inhibitor, with its structure elucidated through NMR studies. This compound shares a 3-hydroxy-1-phenyl-2-butanone moiety, with distinct moieties connected at C-4. Its structure has been confirmed through total synthesis (Uchida et al., 1996).

Innovative Synthesis Methods

Kurasoin B's synthesis has been achieved using phase-transfer-catalyzed alkylation, showcasing high yield and selectivity. This method highlights the compound's practical synthesis for research applications (Christiansen et al., 2009). Additionally, a new method for coupling indole and epoxide catalyzed with Yb(OTf)3, suitable for gram-scale synthesis, has been developed for kurasoin B (Ōmura et al., 2007).

Potential Neuroactivity

Kurasoin B, along with other compounds, was identified as active in a human norepinephrine transporter assay, with previously unknown neuroactivity for this class of compounds. This finding emerged from a study involving a bacterium cultivated from the venom duct of a cone snail (Lin et al., 2013).

properties

Product Name

Kurasoin B

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

1-(1H-indol-3-yl)-4-phenylbutane-2,3-dione

InChI

InChI=1S/C18H15NO2/c20-17(10-13-6-2-1-3-7-13)18(21)11-14-12-19-16-9-5-4-8-15(14)16/h1-9,12,19H,10-11H2

InChI Key

AWNMAACWZSNOOV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)C(=O)CC2=CNC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(=O)CC2=CNC3=CC=CC=C32

synonyms

kurasoin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.